Ethyl 6-chlorothieno[2,3-B]pyridine-2-carboxylate
Description
Properties
Molecular Formula |
C10H8ClNO2S |
|---|---|
Molecular Weight |
241.69 g/mol |
IUPAC Name |
ethyl 6-chlorothieno[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H8ClNO2S/c1-2-14-10(13)7-5-6-3-4-8(11)12-9(6)15-7/h3-5H,2H2,1H3 |
InChI Key |
OTGFLFWGPWXLJB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)N=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-chlorothieno[2,3-B]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloronicotinic acid with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, followed by esterification with ethanol to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chlorothieno[2,3-B]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles are commonly used.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are used.
Major Products Formed
Substitution Reactions: Formation of substituted thieno[2,3-B]pyridine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Ester Hydrolysis: Formation of 6-chlorothieno[2,3-B]pyridine-2-carboxylic acid.
Scientific Research Applications
Pharmaceutical Development
Ethyl 6-chlorothieno[2,3-B]pyridine-2-carboxylate is of particular interest in drug discovery and development due to its structural similarity to biologically active compounds. The thieno[2,3-B]pyridine core is known for its diverse biological activities, including anti-cancer and anti-inflammatory effects.
Case Study: Anticancer Activity
Research has shown that derivatives of thieno[2,3-B]pyridine exhibit potent inhibitory effects against various cancer cell lines. For instance, a study demonstrated that certain derivatives selectively inhibited the growth of breast cancer cells by targeting specific kinases involved in tumor progression .
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its chlorinated structure allows for nucleophilic substitution reactions, making it a valuable precursor for synthesizing more complex molecules.
Synthetic Pathways
Several synthetic routes have been developed for the preparation of this compound:
- Method A: Reaction of thieno[2,3-B]pyridine with ethyl chloroformate under basic conditions.
- Method B: Chlorination of ethyl thieno[2,3-B]pyridine-2-carboxylate using phosphorus pentachloride .
Material Science
The compound's unique electronic properties make it suitable for applications in material science, particularly in the development of organic semiconductors and photovoltaic devices.
The biological activity of this compound has been explored through various studies focusing on its interaction with biological targets.
Mechanism of Action
The mechanism of action of ethyl 6-chlorothieno[2,3-B]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Ethyl 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9b)
Ethyl 6-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
- Key Difference: Chlorine at position 6 (matching the target compound) but fused to a pyrrolo ring instead of thieno.
- Impact: The nitrogen-rich pyrrolo ring could enhance hydrogen-bonding interactions in biological targets, whereas the sulfur atom in thieno derivatives may improve lipophilicity .
Thienopyridine Derivatives with Varied Substituents
Ethyl 3-Amino-6-Methylthieno[2,3-b]pyridine-2-Carboxylate
- Structure: Methyl group at position 6 instead of chlorine and an amino group at position 3.
- Properties :
Ethyl 6-Boc-2-Amino-4,7-Dihydro-5H-Thieno[2,3-c]Pyridine-3-Carboxylate
- Structure: Features a Boc-protected amine and a partially saturated thienopyridine ring.
- Similarity Score : 0.86 (high structural overlap).
- Functional Impact : The Boc group enhances stability during synthesis but requires deprotection for biological activity, unlike the chloro substituent, which is inherently reactive .
Complex Polyheterocyclic Analogues
Compound 71 (Ethyl 3-[(3-Amino-5-Cyano-6-Ethoxy-4-Phenylthieno[2,3-b]pyridine-2-yl)carbamoyl]-5-Cyano-6-Ethoxy-4-Phenylthieno[2,3-b]pyridine-2-Carboxylate)
- Structure: Bulky substituents (cyano, ethoxy, phenyl) and a bis-thienopyridine framework.
- Molecular Weight : 722.9 g/mol (significantly higher than the target compound).
- Applications : The extended conjugation and multiple substituents likely enhance binding to complex biological targets (e.g., DNA topoisomerases) but reduce solubility .
Comparative Data Table
*Estimated based on structural analogs.
Key Insights
- Chlorine Position : Chlorine at position 6 (as in the target compound) may optimize steric and electronic effects for specific receptor interactions compared to position 5 .
- Ring System: Thienopyridine derivatives generally exhibit higher metabolic stability than pyrrolopyridines due to sulfur’s lipophilicity .
- Synthetic Complexity: Bulky substituents (e.g., phenyl, cyano) improve target specificity but complicate synthesis and purification .
Biological Activity
Ethyl 6-chlorothieno[2,3-b]pyridine-2-carboxylate is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationships, and potential therapeutic applications based on recent research findings.
1. Overview of this compound
This compound belongs to a class of thienopyridine derivatives that exhibit various pharmacological properties. The compound's structure allows for interactions with multiple biological targets, including enzymes and receptors, making it a candidate for drug development.
2. Synthesis
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis begins with the appropriate thienopyridine derivatives.
- Reagents : Common reagents include chlorinating agents and carboxylate sources.
- Yield : The synthetic route generally yields high purity with efficiencies around 80-95% depending on the method used.
3.1 Antitumor Activity
Research has shown that this compound exhibits significant antitumor properties. Studies indicate that it can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Case Study : In vitro assays demonstrated that the compound reduced cell viability in human cancer cell lines by up to 70% at concentrations of 10 µM after 48 hours of exposure .
3.2 Enzyme Inhibition
The compound has been identified as an inhibitor of specific cytochrome P450 enzymes (CYP1A2 and CYP2C19), which play crucial roles in drug metabolism.
- Research Findings : Inhibition studies revealed that this compound significantly affects the metabolism of co-administered drugs, potentially leading to altered pharmacokinetics .
3.3 Antimicrobial Activity
Recent studies have also highlighted the antimicrobial properties of this compound against various pathogens.
- Antibacterial Testing : this compound demonstrated activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL .
4. Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications in the thienopyridine structure can significantly influence its efficacy and selectivity.
5. Toxicity and Pharmacokinetic Properties
Evaluating the toxicity and pharmacokinetic profiles is essential for further development:
- Toxicity Assessments : Preliminary studies indicate low toxicity in mammalian cell lines (EC50 > 100 µM) .
- ADME Properties : The compound exhibits favorable absorption, distribution, metabolism, and excretion characteristics, which are critical for its potential as a therapeutic agent .
6. Conclusion
This compound shows promise as a lead compound for drug development due to its diverse biological activities, particularly in oncology and infectious diseases. Ongoing research is necessary to fully elucidate its mechanisms of action and optimize its pharmacological profiles for clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
